molecular formula C10H10N2O B14224079 4-Methyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 523988-76-3

4-Methyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14224079
CAS No.: 523988-76-3
M. Wt: 174.20 g/mol
InChI Key: QETBLKIWRBKISI-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyridine ring fused to a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be

Properties

CAS No.

523988-76-3

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C10H10N2O/c1-8-6-10(13)12(7-8)9-4-2-3-5-11-9/h2-6H,7H2,1H3

InChI Key

QETBLKIWRBKISI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1)C2=CC=CC=N2

Origin of Product

United States

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